molecular formula C14H29N3 B14532798 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- CAS No. 62350-68-9

1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]-

Cat. No.: B14532798
CAS No.: 62350-68-9
M. Wt: 239.40 g/mol
InChI Key: SLMNDIYPPRDYLT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine, which can then undergo dehydrohalogenation to afford a cyclic imine . Common reagents used in these reactions include oxidizing agents like calcium hypochlorite and reducing agents like hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- involves its interaction with molecular targets and pathways in the body. For instance, it may interact with opioid receptors in the central nervous system, leading to analgesic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- can be compared with other similar compounds such as N-(2-Aminoethyl)piperidine and 1-(2-Aminoethyl)piperidine . These compounds share similar structural features, including the presence of a piperidine ring and an aminoethyl group. 1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is unique in its specific arrangement of functional groups, which may confer distinct chemical and biological properties .

Conclusion

1-Piperidineethanamine, N-[2-(1-piperidinyl)ethyl]- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of various bioactive molecules and therapeutic agents. Further research into its properties and applications may lead to new discoveries and advancements in multiple scientific fields.

Properties

CAS No.

62350-68-9

Molecular Formula

C14H29N3

Molecular Weight

239.40 g/mol

IUPAC Name

2-piperidin-1-yl-N-(2-piperidin-1-ylethyl)ethanamine

InChI

InChI=1S/C14H29N3/c1-3-9-16(10-4-1)13-7-15-8-14-17-11-5-2-6-12-17/h15H,1-14H2

InChI Key

SLMNDIYPPRDYLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCCN2CCCCC2

Origin of Product

United States

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